N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 358.05 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antitumor agents. It is classified under sulfonamides, which are a group of compounds that contain a sulfonamide functional group, characterized by a sulfonyl group attached to an amine.
The synthesis of N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide can be approached through various methodologies, often involving the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-aminoethylamine.
The synthesis typically includes the following steps:
The molecular structure of N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide features:
The Canonical SMILES representation is C1=CC(=C(C=C1Br)S(=O)(=O)NCCN)Br
, and the InChI Key is AXQBKFCJWIZQLY-UHFFFAOYSA-N
.
N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide can participate in several chemical reactions due to its functional groups:
The mechanism of action for N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide primarily involves its interaction with biological targets:
Relevant spectral data includes:
N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: